

N-(4-Fluorobenzoyl)piperidine: A Privileged Fragment in Drug Discovery

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Compound of Interest

Compound Name: *N*-(4-Fluorobenzoyl)piperidine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, fragment-based approaches have gained significant traction as a powerful strategy for the identification of novel lead compounds. The core principle of fragment-based drug discovery (FBDD) lies in screening small, low-molecular-weight compounds, or "fragments," that exhibit weak but efficient binding to a biological target. These initial hits can then be elaborated and optimized into more potent and selective drug candidates. Within the vast chemical space of fragments, the **N-(4-Fluorobenzoyl)piperidine** core has emerged as a "privileged structure," a term coined to describe molecular scaffolds that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad range of biological activities.^[1]

The metabolic stability of the benzoylpiperidine fragment, coupled with its role as a potential bioisostere of the piperazine ring, makes it an attractive and reliable framework for drug design.^{[1][2]} The introduction of a fluorine atom on the benzoyl ring can further enhance metabolic stability, binding affinity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the **N-(4-Fluorobenzoyl)piperidine** fragment, detailing its synthesis, physicochemical properties, and its application in drug discovery through the exploration of its biological activities and the experimental methodologies used for its evaluation.

Physicochemical Properties

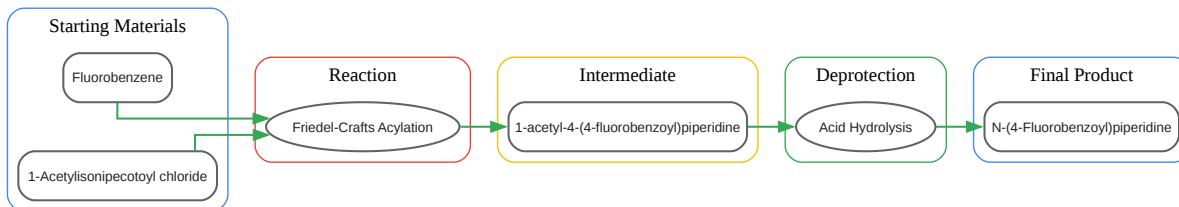
N-(4-Fluorobenzoyl)piperidine is a white to off-white crystalline powder with the molecular formula C₁₂H₁₄FNO and a molecular weight of 207.24 g/mol .^[3] Key physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₄ FNO	[3]
Molecular Weight	207.24 g/mol	[3]
Melting Point	102-105 °C	[4]
Appearance	White to off-white crystalline powder	[4]
Solubility	Soluble in DMSO, methanol, and chloroform; insoluble in water	[4]
pKa	Not explicitly found for the parent fragment, but the piperidine nitrogen is basic.	
LogP	1.6682 (clogP)	[5]

Synthesis

The synthesis of **N-(4-Fluorobenzoyl)piperidine** and its derivatives is generally straightforward, often involving the acylation of a piperidine ring with a substituted benzoyl chloride. A common synthetic route involves the Friedel-Crafts acylation of fluorobenzene with 1-acetyl-4-piperidinocarbonyl chloride, followed by deacetylation.

Synthetic Workflow



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A general synthetic workflow for **N-(4-Fluorobenzoyl)piperidine**.

Biological Activities and Structure-Activity Relationships (SAR)

The **N-(4-Fluorobenzoyl)piperidine** scaffold is a key component in a variety of biologically active compounds, particularly those targeting the central nervous system. The 4-(p-fluorobenzoyl)piperidine fragment is crucial for the anchorage or orientation of ligands at the 5-HT2A serotonin receptor and is considered a constrained butyrophenone pharmacophore.^{[2][6]} Derivatives of this fragment have shown affinity for a range of receptors, including serotonin, dopamine, and sigma receptors, as well as enzymes like acetylcholinesterase.

Receptor Binding Affinities of **N-(4-Fluorobenzoyl)piperidine** Derivatives

While specific binding data for the parent **N-(4-Fluorobenzoyl)piperidine** fragment is not extensively reported in publicly available literature, structure-activity relationship (SAR) studies on its derivatives provide valuable insights into its potential as a pharmacophore. The following table summarizes binding affinities (Ki or IC50) of selected derivatives.

Compound/Derivative	Target	Binding Affinity (nM)	Reference
N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide	Sigma-1 Receptor	$K_i = 3.4$	[7]
N-4'-[¹⁸ F]Fluorobenzylpiperidin-4-yl-(2-fluorophenyl)acetamide	Sigma-1 Receptor	$K_i = 3.15$	[2]
4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine	Dopamine Transporter (DAT)	$K_i = 0.7$	[1]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino)ethyl]piperidine	Acetylcholinesterase (AChE)	$IC_{50} = 0.56$	[4]
Bivalent 5-HT2A antagonist with piperidine linker	5-HT2A Receptor	K_i in nanomolar range	[8]
N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide series	Muscarinic M1 Receptor	IC_{50} in nM to μ M range	[1] [9]
N-substituted piperidine-4-(benzylidene-4-carboxylic acids)	5-alpha-reductase type 2	$IC_{50} = 60-80$	[10]

SAR Insights:

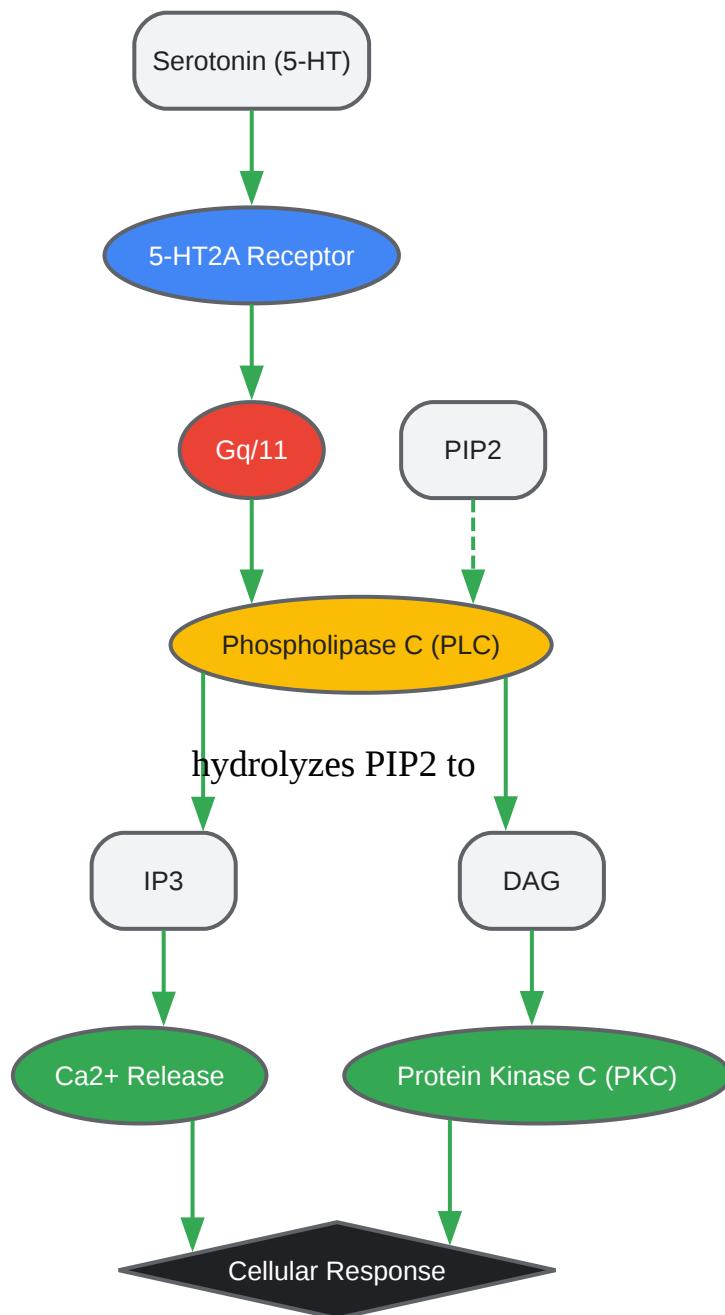
- **N-Substitution:** The substituent on the piperidine nitrogen plays a crucial role in determining both affinity and selectivity for various targets. For instance, N-benzyl and related aromatic substitutions often lead to high affinity for dopamine and serotonin transporters.[\[11\]](#)
- **Fluorine Position:** The position of the fluorine atom on the benzoyl ring can influence binding affinity.
- **Linker Moiety:** For bivalent ligands, the nature and length of the linker connecting the pharmacophore to another binding moiety are critical for optimal receptor interaction.

Signaling Pathways

Derivatives of **N-(4-Fluorobenzoyl)piperidine** have been shown to modulate key signaling pathways in the central nervous system, primarily through their interaction with G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors.

Serotonin 5-HT2A Receptor Signaling

Activation of the 5-HT2A receptor, a Gq/11-coupled GPCR, initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

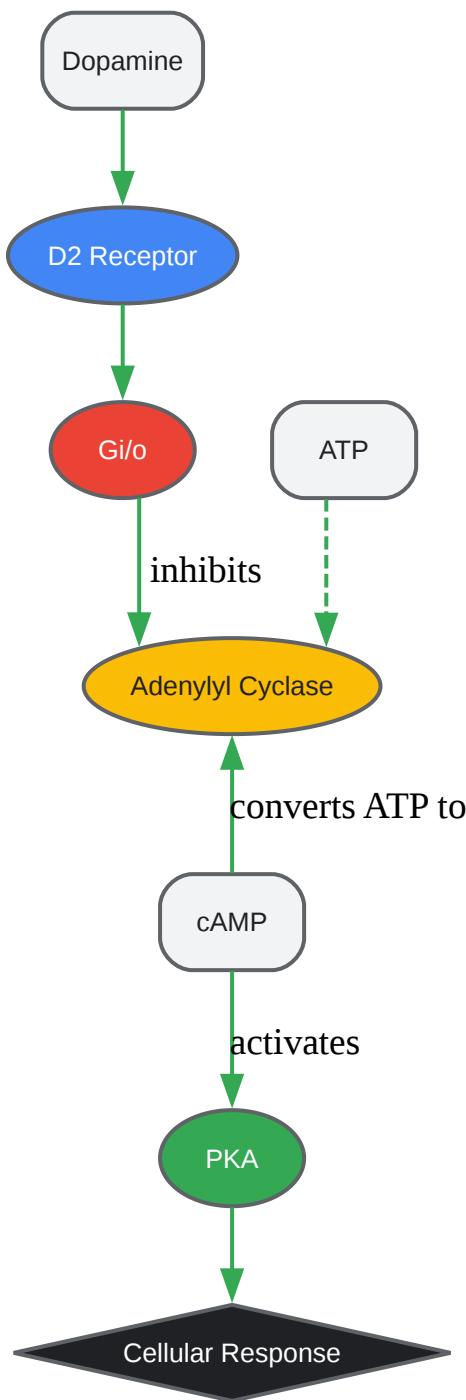


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Simplified Serotonin 5-HT2A Receptor Signaling Pathway.

Dopamine D2 Receptor Signaling

The Dopamine D2 receptor is a Gi/o-coupled GPCR. Its activation by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects.



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Simplified Dopamine D2 Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of **N-(4-Fluorobenzoyl)piperidine** and its derivatives. Below are representative protocols for key *in vitro* assays.

Radioligand Binding Assay (General Protocol)

This protocol outlines the determination of a compound's binding affinity for a specific receptor using a competitive binding assay.

Materials:

- Cell membranes expressing the target receptor (e.g., 5-HT2A, D2, Sigma-1).
- Radioligand specific for the target receptor (e.g., [³H]Ketanserin for 5-HT2A, [³H]Spiperone for D2, --INVALID-LINK---Pentazocine for Sigma-1).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).
- Non-specific binding control (a high concentration of a known unlabeled ligand).
- Test compounds (**N-(4-Fluorobenzoyl)piperidine** derivatives).
- 96-well plates.
- Glass fiber filters.
- Scintillation counter and scintillation fluid.

Procedure:

- Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration.
- Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
- Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
- Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

- Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
- Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Ki value can then be calculated using the Cheng-Prusoff equation.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the ability of a compound to inhibit the activity of AChE.

Materials:

- Acetylcholinesterase (AChE) enzyme.
- Acetylthiocholine iodide (ATCI), the substrate.
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent.
- Phosphate buffer (e.g., 0.1 M, pH 8.0).
- Test compounds.
- 96-well microplate reader.

Procedure:

- Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
- Enzyme Addition: Add the AChE solution to each well.
- Substrate Addition: Initiate the reaction by adding the ATCI solution.
- Measurement: Immediately measure the absorbance at 412 nm at regular time intervals. The rate of color change is proportional to the AChE activity.

- Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor). Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.[\[6\]](#)

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on cell viability.

Materials:

- Human cancer cell line (e.g., HepG2, MCF-7).
- Cell culture medium and supplements.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
- Solubilization solution (e.g., DMSO or acidified isopropanol).
- 96-well plates.
- Microplate reader.

Procedure:

- Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.[12]

Conclusion

The **N-(4-Fluorobenzoyl)piperidine** fragment stands as a testament to the power of privileged structures in drug discovery. Its synthetic accessibility, favorable physicochemical properties, and versatile binding capabilities have cemented its role as a valuable starting point for the development of novel therapeutics, particularly for CNS disorders. The data and protocols presented in this guide offer a solid foundation for researchers to explore the potential of this fragment further. Future investigations focusing on the synthesis of diverse libraries based on this core, coupled with high-throughput screening and detailed structure-activity relationship studies, will undoubtedly unlock new therapeutic opportunities and continue to enrich the landscape of medicinal chemistry.

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